![molecular formula C13H18ClN3O2 B12237262 3-methoxy-N-[(2-methoxyphenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B12237262.png)
3-methoxy-N-[(2-methoxyphenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-[(2-methoxyphenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with methoxy and methyl groups, as well as a methoxyphenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[(2-methoxyphenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride can be achieved through a multi-step process involving the following key steps:
Formation of the pyrazole ring: This can be done by reacting hydrazine with an appropriate β-diketone under acidic conditions.
Substitution reactions: The pyrazole ring can be further functionalized by introducing methoxy and methyl groups through nucleophilic substitution reactions.
Introduction of the methoxyphenylmethyl group: This step involves the reaction of the functionalized pyrazole with a methoxyphenylmethyl halide in the presence of a base.
Formation of the hydrochloride salt: The final step involves the treatment of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[(2-methoxyphenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
3-methoxy-N-[(2-methoxyphenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[(2-methoxyphenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are essential for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxyphenylboronic acid
- Apocynin
- Benzeneethanamine, 4-methoxy-α-methyl-
- 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, methyl ester
Uniqueness
3-methoxy-N-[(2-methoxyphenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of both methoxy and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H18ClN3O2 |
|---|---|
Molecular Weight |
283.75 g/mol |
IUPAC Name |
3-methoxy-N-[(2-methoxyphenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C13H17N3O2.ClH/c1-16-9-11(13(15-16)18-3)14-8-10-6-4-5-7-12(10)17-2;/h4-7,9,14H,8H2,1-3H3;1H |
InChI Key |
APAWOLKLBNXWTJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OC)NCC2=CC=CC=C2OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


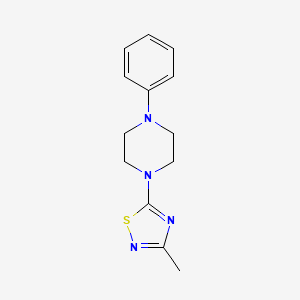
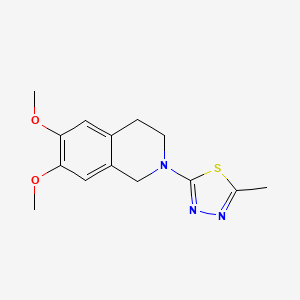
![2-{[2-(2,2-Dimethylcyclopropanecarbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine](/img/structure/B12237191.png)
![4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B12237199.png)
![5-[4-(2-Tert-butyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B12237202.png)
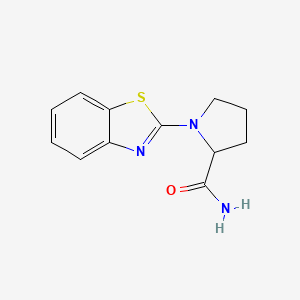
![N-{1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B12237221.png)
![6-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine](/img/structure/B12237230.png)
![1-methanesulfonyl-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]piperidine-4-carboxamide](/img/structure/B12237235.png)
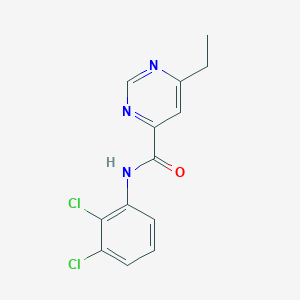
![N-[2-(trifluoromethoxy)phenyl]cyclobutanecarboxamide](/img/structure/B12237238.png)
![N-(2-ethoxyphenyl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12237246.png)
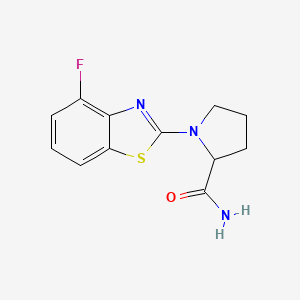
![1-methyl-5-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole](/img/structure/B12237253.png)
